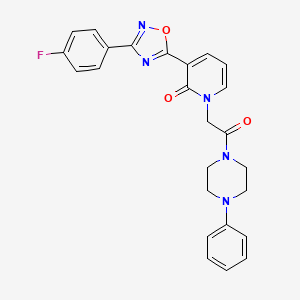
3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H22FN5O3 and its molecular weight is 459.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
A study by Desai et al. (2016) involved the synthesis of fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, demonstrating potent antibacterial and antifungal activities. The study developed a quantitative structure–activity relationship model to analyze the physico-chemical properties influencing these activities Desai et al., 2016.
Antimicrobial and Antifungal Activities
Research by Başoğlu et al. (2013) on microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties revealed significant antimicrobial activity against various microorganisms. The study highlighted the potential of these compounds in developing new antimicrobial agents Başoğlu et al., 2013.
Anticancer Applications
Alam et al. (2016) designed and synthesized pyrazole derivatives, evaluating them for their cytotoxicity and inhibitory activity against topoisomerase IIα, a key enzyme in DNA replication. The findings suggest the potential of these compounds as anticancer agents Alam et al., 2016.
Tuberculostatic Activity
Foks et al. (2004) explored the synthesis and tuberculostatic activity of phenylpiperazine derivatives, showing that these compounds possess activity against tuberculosis, indicating their potential in tuberculosis treatment Foks et al., 2004.
Sensor Applications
Zheng et al. (2013) synthesized a pyridine-based 1,3,4-oxadiazole derivative as a fluorescence turn-on sensor for high selectivity of Ag+, showcasing the compound's application beyond pharmacological activities Zheng et al., 2013.
特性
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O3/c26-19-10-8-18(9-11-19)23-27-24(34-28-23)21-7-4-12-31(25(21)33)17-22(32)30-15-13-29(14-16-30)20-5-2-1-3-6-20/h1-12H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMBXOISUTZNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=CC=C(C3=O)C4=NC(=NO4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2755262.png)
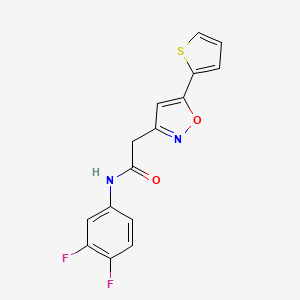
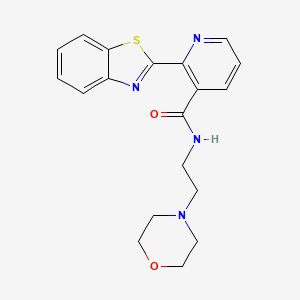
![(E)-2-iodo-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2755266.png)
![4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2755269.png)
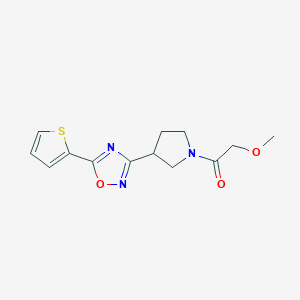
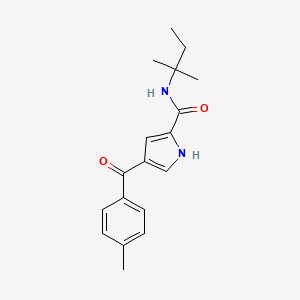
![3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2755275.png)
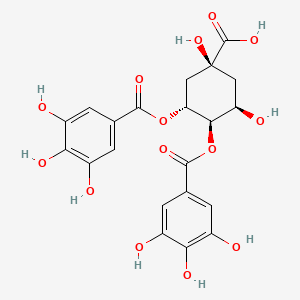
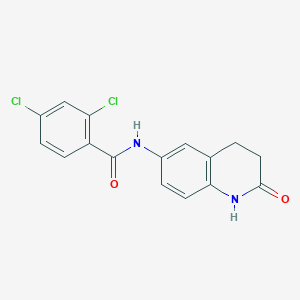
![4-[(1R)-1-hydroxyethyl]phenol](/img/structure/B2755281.png)
![(2E)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide](/img/structure/B2755282.png)
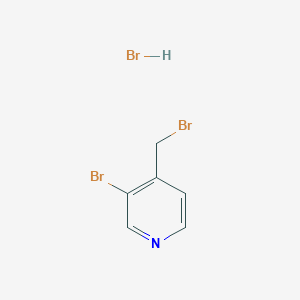
![3-benzyl-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2755285.png)
